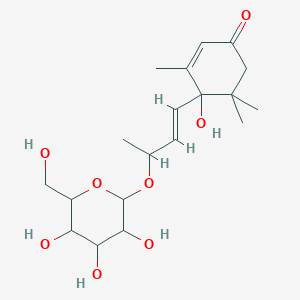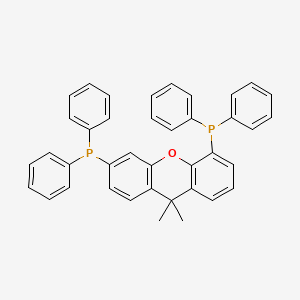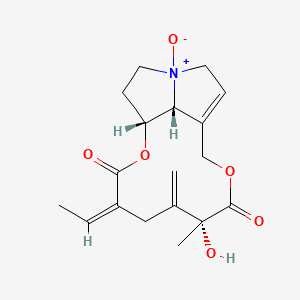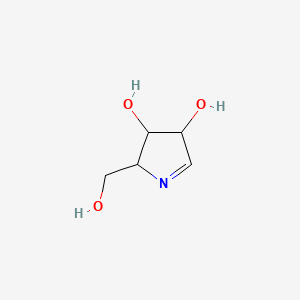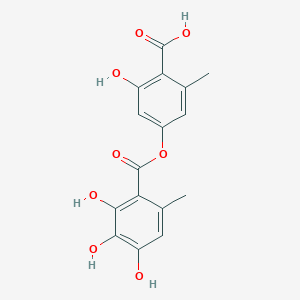
Diploschistesic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diploschistesic acid involves the condensation of orcinol and psoromic acid . The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: . advancements in synthetic biology and chemical engineering may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Diploschistesic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Although less common, reduction reactions can modify the functional groups present in the compound.
Substitution: This compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield various quinones, while substitution reactions can produce a range of ether derivatives .
Scientific Research Applications
Diploschistesic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of diploschistesic acid involves its interaction with various molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, contributing to its antimicrobial activity . The compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds: Diploschistesic acid is similar to other para-depsides such as:
- Anziaic acid
- Confluentic acid
- Erythrin
- Evernic acid
- Glomelliferic acid
- Hiascic acid
- Imbricaric acid
- Tumidulin
- Microphyllinic acid
- Obtusatic acid
- Olivetoric acid
- Perlatolic acid
- Planaic acid
- Sphaerophorin
- Divaricatic acid
- Lecanoric acid
Uniqueness: What sets this compound apart is its specific occurrence in the genus Diploschistes and its unique combination of biological activities
Properties
CAS No. |
537-08-6 |
|---|---|
Molecular Formula |
C16H14O8 |
Molecular Weight |
334.28 g/mol |
IUPAC Name |
2-hydroxy-6-methyl-4-(2,3,4-trihydroxy-6-methylbenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C16H14O8/c1-6-3-8(5-9(17)11(6)15(21)22)24-16(23)12-7(2)4-10(18)13(19)14(12)20/h3-5,17-20H,1-2H3,(H,21,22) |
InChI Key |
UPYXFRYWDWLGRX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)O)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester](/img/structure/B1252240.png)

![(2R,3R,3aR,5R)-2-(6-aminopurin-9-yl)-5-[(S)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1252247.png)

